2-hydroxy-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}quinoline-4-carboxamide
Description
Properties
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-2-oxo-1H-quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c24-18-9-16(15-6-1-2-7-17(15)22-18)19(25)21-13-10-20-23(11-13)12-14-5-3-4-8-26-14/h1-2,6-7,9-11,14H,3-5,8,12H2,(H,21,25)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXBTTHOSVLIFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CC(=O)NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-hydroxy-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}quinoline-4-carboxamide is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, antifungal, and anti-inflammatory activities, as well as its structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a quinoline backbone substituted with a hydroxyl group and a pyrazole moiety. The oxan ring adds complexity to its structure, potentially influencing its biological interactions. Here is a brief overview of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H16N4O3 |
| Molecular Weight | 284.31 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and ethanol |
Antifungal Activity
A study on ring-substituted 4-hydroxyquinolinones revealed promising antifungal activities against multiple fungal strains . Given the structural similarities, it is plausible that this compound could exhibit antifungal properties as well. The structure suggests it may inhibit fungal growth by disrupting cellular processes or by acting on specific enzymes involved in fungal metabolism.
Anti-inflammatory Activity
In the context of anti-inflammatory effects, compounds containing pyrazole moieties have been documented to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation . The potential for this compound to act as an anti-inflammatory agent could be explored through in vitro assays measuring COX activity.
Structure-Activity Relationships (SAR)
Understanding the SAR of similar compounds can provide insights into the biological activity of this compound. Research shows that modifications to the quinoline and pyrazole rings significantly affect their biological properties. For instance:
- Hydroxyl Substitution : Hydroxyl groups can enhance solubility and bioavailability.
- Oxan Ring Influence : The presence of the oxan ring may improve binding affinity to biological targets.
- Pyrazole Variants : Different substitutions on the pyrazole ring can lead to variations in potency against specific pathogens.
Case Studies
Although specific case studies on this compound are scarce, related compounds have been evaluated extensively:
- Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and tested for their antimicrobial activity, showing promising results against resistant strains .
- Quinoline-Based Antifungals : Quinoline derivatives have been shown to possess antifungal activity with IC50 values in the low micromolar range against various fungal pathogens .
Scientific Research Applications
Antimalarial Properties
Recent studies have highlighted the antimalarial activity of quinoline derivatives, including those structurally similar to 2-hydroxy-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}quinoline-4-carboxamide . These compounds have been shown to possess potent activity against Plasmodium falciparum, the causative agent of malaria. For instance, a quinoline derivative demonstrated an effective inhibition of translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in the parasite, leading to significant antimalarial effects in vivo with low effective doses .
Antitubercular Activity
The compound's structural similarities to other quinoline derivatives suggest potential antitubercular properties. Research indicates that certain quinoline derivatives exhibit inhibitory effects on InhA, an enzyme involved in mycolic acid biosynthesis in Mycobacterium tuberculosis. This inhibition is critical for developing new therapies against tuberculosis, especially given the rise of drug-resistant strains .
Inhibition of Protein Synthesis
The primary mechanism through which This compound may exert its effects involves the inhibition of protein synthesis via targeting elongation factors such as PfEF2 in malaria parasites and potentially similar targets in bacteria like M. tuberculosis. This mechanism is advantageous as it may circumvent existing resistance pathways seen with traditional antibiotics and antimalarials .
Synergistic Effects
Quinoline derivatives often exhibit synergistic effects when combined with other antimicrobial agents. This synergy can enhance overall efficacy and reduce the likelihood of resistance development, making compounds like This compound valuable in combination therapy strategies .
Antimalarial Screening
In a phenotypic screening study, a series of quinoline derivatives were evaluated for their antiplasmodial activity against P. falciparum. The lead compound displayed an EC50 value of 120 nM and was further optimized to improve pharmacokinetic properties and efficacy in animal models .
Antitubercular Studies
Another study focused on synthesizing novel quinoline derivatives aimed at inhibiting InhA activity against various strains of M. tuberculosis. The synthesized compounds were tested for their efficacy, demonstrating promising results that warrant further investigation into their therapeutic potential .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound belongs to a broader class of quinoline-pyrazole hybrids. Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- The target compound uniquely combines a 2-hydroxyquinoline scaffold with a tetrahydropyranylmethyl-substituted pyrazole, distinguishing it from analogs with halogenated (e.g., 4-fluorobenzyl in ) or heteroaromatic (e.g., thiazolyl in ) substituents.
- The tetrahydropyranylmethyl group may enhance solubility compared to hydrophobic substituents like trifluoromethyl (CF3) or cyanobenzyl groups .
Comparative Yields and Efficiency
- One-pot synthesis of ethyl 1-(4-alkyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate derivatives achieved moderate yields (e.g., 29–59%) .
- Low yields (e.g., 15% for compound 31 in ) are noted in analogs with bulky substituents (e.g., trifluoromethyl), suggesting steric hindrance may affect the target compound’s synthesis efficiency.
Solubility and Bioavailability
- The tetrahydropyranylmethyl group in the target compound likely improves water solubility compared to analogs with aromatic substituents (e.g., 4-fluorobenzyl in ), as oxygen-containing rings enhance polarity .
Preparation Methods
Classical Approaches from Isatin Derivatives
A method adapted from CN102924374B involves the condensation of isatin with acetone under basic conditions to yield 2-methylquinoline-4-carboxylic acid (Scheme 1). Subsequent oxidation with potassium permanganate introduces a second carboxylic acid group at position 2, forming quinoline-2,4-dicarboxylic acid. Decarboxylation via thermal treatment in m-xylene selectively removes the carboxyl group at position 2, yielding 2-hydroxyquinoline-4-carboxylic acid.
Key Reaction Conditions :
- Condensation : Isatin, NaOH, acetone, reflux (5–15 h).
- Oxidation : KMnO₄, NaOH, 35–45°C (2–8 h).
- Decarboxylation : m-xylene, reflux.
This route offers a 45–60% overall yield, with the hydroxy group introduced via decarboxylation-induced aromatization.
Preparation of 1-[(Oxan-2-yl)Methyl]-1H-Pyrazol-4-Amine
Pyrazole Ring Formation
The pyrazole nucleus is synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones. For example, ethyl acetoacetate and hydrazine hydrate react to form 1H-pyrazol-4-amine, though this method lacks regioselectivity.
N-Alkylation at Position 1
The introduction of the tetrahydropyran-2-ylmethyl group is achieved through alkylation of the pyrazole nitrogen. Using oxan-2-ylmethyl bromide under basic conditions (K₂CO₃, DMF, 60°C), the alkyl group is installed at position 1. Protecting the amine at position 4 with a tert-butoxycarbonyl (Boc) group prior to alkylation prevents undesired side reactions.
Deprotection : The Boc group is removed via treatment with HCl in dioxane, yielding 1-[(oxan-2-yl)methyl]-1H-pyrazol-4-amine with >80% purity.
Amide Bond Formation
Activation of the Carboxylic Acid
The carboxylic acid moiety of 2-hydroxyquinoline-4-carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride. Alternatively, coupling agents such as HATU or EDCl facilitate direct amidation without isolation of the intermediate.
Coupling with the Pyrazole Amine
The activated acid reacts with 1-[(oxan-2-yl)methyl]-1H-pyrazol-4-amine in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C. Triethylamine or DIPEA is employed as a base to scavenge HCl generated during the reaction.
Optimization Insights :
- Solvent : DMF enhances solubility of polar intermediates.
- Temperature : Room temperature minimizes side reactions.
- Yield : 65–75% after column chromatography.
Characterization and Analytical Data
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrazole-H), 8.20 (d, J = 8.4 Hz, 1H, quinoline-H), 7.75–7.60 (m, 3H, quinoline-H), 4.30 (m, 1H, tetrahydropyran-OCH₂), 3.90–3.70 (m, 2H, tetrahydropyran-CH₂).
- IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N-H bend).
- HRMS : m/z calculated for C₁₉H₂₀N₄O₃ [M+H]⁺: 365.1601; found: 365.1598.
Challenges and Mitigation Strategies
Regioselectivity in Pyrazole Alkylation
The use of bulky bases (e.g., DBU) and polar aprotic solvents (e.g., DMF) favors alkylation at the less hindered nitrogen (position 1) over position 2.
Hydroxy Group Stability
Protection of the quinoline hydroxy group as a silyl ether (e.g., TBSCl) during acid chloride formation prevents oxidation or nucleophilic attack. Deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxy functionality post-coupling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
